molecular formula C16H19N3OS2 B2446391 N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-30-4

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2446391
CAS No.: 864856-30-4
M. Wt: 333.47
InChI Key: XYKKMTMWXGYDDL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic compound featuring a 1,2,4-thiadiazole core, a heterocyclic scaffold recognized for its broad potential in medicinal chemistry research. The structural hybrid of a thiadiazole ring linked to a sulfanylacetamide group is a key pharmacophore in the development of novel bioactive agents. Compounds based on the 1,2,4-triazole and related heterocyclic scaffolds have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, making them a subject of interest in the search for new antibacterial therapeutics . Furthermore, closely related 1,2,4-triazole-sulfanylacetamide hybrids have been investigated as potential reverse transcriptase (RT) inhibitors for Human Immunodeficiency Virus type 1 (HIV-1), highlighting the relevance of this chemical class in antiviral discovery . The inclusion of a lipophilic cyclohexyl group is a common strategy in drug design to modulate the compound's physicochemical properties, potentially enhancing its ability to cross cell membranes and improving its pharmacokinetic profile. This compound serves as a valuable chemical tool for researchers exploring new therapeutic options, particularly in the areas of infectious diseases and antimicrobial resistance.

Properties

IUPAC Name

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c20-14(17-13-9-5-2-6-10-13)11-21-16-18-15(19-22-16)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKKMTMWXGYDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities .

Biological Activity

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a thiadiazole derivative recognized for its potential biological activities. Thiadiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen atoms, and they are noted for their wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound's structure consists of a cyclohexyl group attached to an acetamide moiety linked through a thiadiazole ring. The presence of the phenyl group enhances its biological activity by contributing to molecular interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H19N3OS2
Molecular Weight341.46 g/mol
CAS Number864856-30-4

Antiviral Activity

Thiadiazole derivatives have been studied for their antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes. For instance, certain thiadiazole derivatives have shown significant inhibition of the hepatitis C virus (HCV) NS5B RNA polymerase, with IC50 values in the low micromolar range .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory and Analgesic Effects

The compound has potential anti-inflammatory effects attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Target Interactions

While specific targets for this compound are not fully elucidated, compounds containing thiadiazole rings often interact with multiple biological pathways. They may act as:

  • Antioxidants : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobials : Disrupting bacterial cell wall synthesis or function.
  • Antitumor agents : Inducing apoptosis in cancer cells through various signaling pathways .

Biochemical Pathways

The compound likely influences several biochemical pathways related to inflammation and immune response. Its diverse structural features allow it to engage with multiple targets within these pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Antiviral Efficacy : A study demonstrated that certain thiadiazole derivatives inhibited HCV replication with an IC50 value of 0.35 μM, showcasing their potential as antiviral agents .
  • Antimicrobial Testing : In a comparative study of various thiadiazole derivatives against common pathogens (e.g., Staphylococcus aureus, Escherichia coli), N-cyclohexyl derivatives showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL .
  • Anti-inflammatory Studies : Research indicated that thiadiazole derivatives could significantly reduce inflammation markers in animal models of arthritis, suggesting their therapeutic potential in inflammatory diseases.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide? A: The compound can be synthesized via nucleophilic substitution reactions. A thiol group in the 1,2,4-thiadiazole ring reacts with α-chloroacetamide derivatives under alkaline conditions (e.g., ethanol with NaOH/KOH). For example, alkylation of 3-phenyl-1,2,4-thiadiazole-5-thiol with N-cyclohexyl-2-chloroacetamide is a common approach. Purification typically involves recrystallization from solvents like ethanol or pet-ether, monitored by TLC .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yields of the target compound? A: Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control.
  • Catalysis : Triethylamine (Et₃N) can neutralize HCl byproducts, accelerating the reaction .
  • Temperature : Reflux conditions (~80°C) are often used, but lower temperatures (0–5°C) may reduce side reactions during sensitive steps.
    Yield optimization should be validated via HPLC or GC-MS to quantify purity .

Structural Characterization (Basic)

Q: What spectroscopic methods are essential for confirming the compound’s structure? A:

  • ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ ~1.2–2.0 ppm), acetamide carbonyl (δ ~165–170 ppm), and thiadiazole protons (δ ~7.5–8.5 ppm).
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S–S/S–C bonds (500–700 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~403.5) .

Advanced Crystallographic Analysis

Q: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry? A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Validation : Check for R-factor convergence (<5%) and validate using PLATON for symmetry errors .
    A recent study resolved similar thiadiazole derivatives with a final R₁ = 0.0392 .

Biological Activity Screening (Basic)

Q: What in vitro assays are suitable for evaluating this compound’s bioactivity? A:

  • Enzyme Inhibition : Test against lipoxygenase (LOX) or α-glucosidase using spectrophotometric assays (e.g., LOX inhibition at 234 nm).
  • Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.
  • Dose-Response : Use IC₅₀ calculations with GraphPad Prism for statistical validation .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How can substituent variations impact anti-exudative activity? A: In a study of 21 acetamide derivatives, substituents on the aryl/heteroaryl groups significantly altered activity. For example:

  • Electron-withdrawing groups (e.g., -NO₂) enhanced LOX inhibition by 40% compared to electron-donating groups.
  • Bulky substituents (e.g., cyclohexyl) improved bioavailability but reduced solubility.
    SAR analysis should employ multivariate regression (e.g., CoMFA) to correlate physicochemical descriptors (logP, polar surface area) with activity .

Computational Modeling for Mechanistic Insights

Q: How can DFT calculations predict electronic properties relevant to reactivity? A:

  • HOMO-LUMO Analysis : Identify electron-rich regions (thiadiazole sulfur) for nucleophilic attack.
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to predict binding sites (e.g., acetamide carbonyl as a hydrogen-bond acceptor).
    Software like Gaussian 16 with B3LYP/6-311++G(d,p) basis sets is recommended .

Addressing Data Contradictions in Bioactivity

Q: How should conflicting results in enzyme inhibition assays be resolved? A: Inconsistent IC₅₀ values may arise from:

  • Assay Variability : Standardize protocols (e.g., pre-incubation time, substrate concentration).
  • Metabolic Stability : Test compounds in liver microsomes to rule out rapid degradation.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outliers .

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